Cas no 201214-58-6 (2H-1-Benzopyrano[5',6':6,7]indeno[1,2-b]isobenzofuro[5,6-e]indole-4a(4bH)-carboxaldehyde, 3,4,5,6,6a,7,8,8a,9,11,11a,12,15,15b,15c,16,17,17a-octadecahydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-9,9,11,11,15b,15c-hexamethyl-12-oxo-, (2S,4R,4aS,4bR,6aS,8aR,11aR,15bS,15cS,17aS)-)

2H-1-Benzopyrano[5',6':6,7]indeno[1,2-b]isobenzofuro[5,6-e]indole-4a(4bH)-carboxaldehyde, 3,4,5,6,6a,7,8,8a,9,11,11a,12,15,15b,15c,16,17,17a-octadecahydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-9,9,11,11,15b,15c-hexamethyl-12-oxo-, (2S,4R,4aS,4bR,6aS,8aR,11aR,15bS,15cS,17aS)- structure
201214-58-6 structure
Produktname:2H-1-Benzopyrano[5',6':6,7]indeno[1,2-b]isobenzofuro[5,6-e]indole-4a(4bH)-carboxaldehyde, 3,4,5,6,6a,7,8,8a,9,11,11a,12,15,15b,15c,16,17,17a-octadecahydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-9,9,11,11,15b,15c-hexamethyl-12-oxo-, (2S,4R,4aS,4bR,6aS,8aR,11aR,15bS,15cS,17aS)-
CAS-Nr.:201214-58-6
MF:C38H51NO6
MW:617.814651727676
CID:2731095

2H-1-Benzopyrano[5',6':6,7]indeno[1,2-b]isobenzofuro[5,6-e]indole-4a(4bH)-carboxaldehyde, 3,4,5,6,6a,7,8,8a,9,11,11a,12,15,15b,15c,16,17,17a-octadecahydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-9,9,11,11,15b,15c-hexamethyl-12-oxo-, (2S,4R,4aS,4bR,6aS,8aR,11aR,15bS,15cS,17aS)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2H-1-Benzopyrano[5',6':6,7]indeno[1,2-b]isobenzofuro[5,6-e]indole-4a(4bH)-carboxaldehyde, 3,4,5,6,6a,7,8,8a,9,11,11a,12,15,15b,15c,16,17,17a-octadecahydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-9,9,11,11,15b,15c-hexamethyl-12-oxo-, (2S,4R,4aS,4bR,6aS,8aR,11aR,15bS,15cS,17aS)-
    • Lolicine B
    • Inchi: 1S/C38H51NO6/c1-33(2,43)28-17-26(41)38(18-40)25-12-9-19-15-22-29-21-16-23-30(35(5,6)45-34(23,3)4)31(42)20(21)10-11-24(29)39-32(22)37(19,8)36(25,7)14-13-27(38)44-28/h10-11,18-19,23,25-28,30,39,41,43H,9,12-17H2,1-8H3/t19-,23+,25+,26+,27-,28-,30-,36-,37+,38+/m0/s1
    • InChI-Schlüssel: PEJCOIYIVMELDV-GARPVJMRSA-N
    • Lächelt: N1C2=C(C3C[C@]4([H])[C@]([H])(C(C)(C)OC4(C)C)C(=O)C=3C=C2)C2C[C@@]3([H])[C@](C)(C1=2)[C@@]1(C)CC[C@]2([H])O[C@H](C(O)(C)C)C[C@@H](O)[C@@]2(C=O)[C@]1([H])CC3

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 45
  • XLogP3: 4.327

2H-1-Benzopyrano[5',6':6,7]indeno[1,2-b]isobenzofuro[5,6-e]indole-4a(4bH)-carboxaldehyde, 3,4,5,6,6a,7,8,8a,9,11,11a,12,15,15b,15c,16,17,17a-octadecahydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-9,9,11,11,15b,15c-hexamethyl-12-oxo-, (2S,4R,4aS,4bR,6aS,8aR,11aR,15bS,15cS,17aS)- Verwandte Literatur

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